molecular formula C16H18ClNO3S B2387903 1-(4-(2-Hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)ethanone hydrochloride CAS No. 1185339-21-2

1-(4-(2-Hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)ethanone hydrochloride

Cat. No.: B2387903
CAS No.: 1185339-21-2
M. Wt: 339.83
InChI Key: YAQCTBKZLXRQRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(2-Hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)ethanone hydrochloride is a novel compound with the molecular formula C16H18ClNO3S and a molecular weight of 339.83 g/mol. This compound has shown therapeutic potential in various areas of research, making it a subject of interest in the scientific community.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)ethanone hydrochloride involves several steps. One common method includes the reaction of 4-hydroxyacetophenone with 2-chloro-3-(pyridin-2-ylthio)propanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)ethanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The pyridin-2-ylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(2-Hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)ethanone hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(2-Hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)ethanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-hydroxy-3-[(pyrimidin-2-ylthio)methyl]phenyl)ethanone
  • 1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)ethanone oxime

Uniqueness

1-(4-(2-Hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)ethanone hydrochloride is unique due to its specific structural features, such as the pyridin-2-ylthio group and the hydroxypropoxy linkage. These features contribute to its distinct chemical reactivity and potential therapeutic applications, setting it apart from similar compounds.

Properties

IUPAC Name

1-[4-(2-hydroxy-3-pyridin-2-ylsulfanylpropoxy)phenyl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S.ClH/c1-12(18)13-5-7-15(8-6-13)20-10-14(19)11-21-16-4-2-3-9-17-16;/h2-9,14,19H,10-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQCTBKZLXRQRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(CSC2=CC=CC=N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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